tert-butyl (1R,4S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Overview
Description
tert-Butyl (1R,4S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a compound belonging to the class of bicyclic azabicyclohexanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,4S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves a series of steps starting from readily available precursors. One common approach is the photochemical [2 + 2] cycloaddition reaction, which is used to construct the bicyclic core . This method involves the use of ultraviolet light to induce the cycloaddition of suitable precursors, leading to the formation of the bicyclo[2.1.1]hexane structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction setups, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,4S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or ester groups, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl (1R,4S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (1R,4S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate: Another azabicyclohexane derivative with similar structural features.
rac-tert-butyl (1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: A related compound with a hydroxymethyl group instead of an acetyl group.
Uniqueness
tert-Butyl (1R,4S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its acetyl group, in particular, can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl (1R,4S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNQPQCDXARDCY-MGRQHWMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1[C@@H]2C[C@H]1N(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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